molecular formula C16H21NO B5846347 cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone

cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone

Cat. No.: B5846347
M. Wt: 243.34 g/mol
InChI Key: FICYXOJLBPZQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone is a compound that belongs to the class of isoquinolinones. Isoquinolinones are known for their diverse biological and pharmacological properties. This compound, in particular, has a unique structure that combines a cyclohexyl group with a 3,4-dihydro-1H-isoquinolin-2-yl moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar N-alkylation and oxidation reactions. The scalability of these reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like halides or amines under mild conditions.

Major Products Formed

The major products formed from these reactions include various N-substituted 3,4-dihydroisoquinolinone derivatives, which exhibit enhanced biostability and pharmacological properties .

Scientific Research Applications

Cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound acts as an antagonist to certain receptors, inhibiting their activity and thereby exerting its pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone is unique due to its specific combination of a cyclohexyl group with a 3,4-dihydro-1H-isoquinolin-2-yl moiety. This structure imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

cyclohexyl(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)12-17/h4-6,9,14H,1-3,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICYXOJLBPZQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.